2-Amino-3-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylsulfanylbenzamide is a chemical compound with the molecular formula C8H10N2OS. It’s a derivative of benzamide, which is a type of amine . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, benzamides can be synthesized through direct condensation of benzoic acids and amines . This process involves ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis
Amines, including benzamides, can undergo a variety of chemical reactions. They can react with acids to form salts . Primary amines can react with carbonyl compounds to form imines . Amines can also be alkylated by reaction with a primary alkyl halide .Physical and Chemical Properties Analysis
Amines are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
DNA Repair Mechanisms
2-Amino-3-methylsulfanylbenzamide, through studies on related compounds such as 3-aminobenzamide, has shown to play a significant role in understanding the mechanisms of DNA repair. 3-Aminobenzamide, a potent inhibitor of nuclear poly ADP-ribosyl synthetase, has been utilized in research to investigate its effects on the toxic and transforming effects of various substances on cells. It has been found to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate in a dose-dependent manner, highlighting its impact on DNA damage repair processes (Lubet et al., 1984). Additionally, its ability to alter DNA break frequencies in cells damaged by alkylating agents, but not by ultraviolet light, suggests a specific role in the repair of certain types of DNA damage (Morgan & Cleaver, 1983).
Chemical Synthesis and Characterization
Research into this compound and similar compounds has also extended into the synthesis and characterization of novel chemical entities. For instance, the study of sulfonylated lactams via copper-mediated aminosulfonylation of 2-vinylbenzamides with sodium sulfinates showcases the potential of utilizing such compounds in the development of new chemical structures (Wang et al., 2019). This research area opens up possibilities for the creation of new materials with unique properties and applications.
Impact on Cellular Processes
Studies have also explored the impact of compounds like this compound on various cellular processes, including modulation of DNA methylation and implications for gene expression and cellular repair mechanisms. The inhibition of poly(ADP-ribose) polymerase, for example, has been linked to changes in DNA hypermethylation patterns, suggesting a complex interaction between enzymatic inhibition and genomic methylation status (Reale et al., 2005).
Future Directions
While specific future directions for 2-Amino-3-methylsulfanylbenzamide are not available, there are ongoing developments in the field of drug conjugates for targeted cancer therapy and controlled drug delivery systems . These advancements could potentially influence future research and applications of this compound.
Properties
IUPAC Name |
2-amino-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDNVCKCORRSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549788-17-1 |
Source
|
Record name | 2-amino-3-(methylsulfanyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.